3-(3-Bromopropyl)oxane
Overview
Description
3-(3-Bromopropyl)oxane is an organic compound with the chemical formula C8H15BrO It is a brominated ether, characterized by a six-membered oxane ring with a bromopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)oxane typically involves the reaction of oxane with 3-bromopropanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with oxane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)oxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The oxane ring can be oxidized or reduced, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted oxanes with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to ketones or alkanes.
Scientific Research Applications
3-(3-Bromopropyl)oxane is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)oxane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The oxane ring provides stability and can participate in ring-opening reactions under specific conditions. Molecular targets and pathways depend on the specific application and the nature of the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropropyl)oxane: Similar structure but with a chlorine atom instead of bromine.
3-(3-Iodopropyl)oxane: Contains an iodine atom, which is more reactive than bromine.
3-(3-Fluoropropyl)oxane: Fluorine substitution, leading to different reactivity and properties.
Uniqueness
3-(3-Bromopropyl)oxane is unique due to the balance of reactivity and stability provided by the bromine atom. Bromine is a good leaving group, making the compound versatile for various synthetic applications. Compared to its halogenated analogs, it offers a moderate reactivity that is often desirable in controlled reactions.
Properties
IUPAC Name |
3-(3-bromopropyl)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMGJCGRFGAPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.